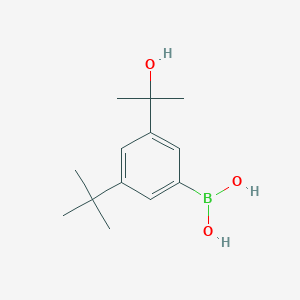
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxypropan-2-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Substitution with tert-Butyl and Hydroxypropan-2-yl Groups: The tert-butyl and hydroxypropan-2-yl groups are introduced through selective alkylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Catalyst Selection: Use of efficient catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed
Oxidation: Boronic esters or acids.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of (3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is often exploited in the design of enzyme inhibitors for therapeutic applications.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and hydroxypropan-2-yl groups, making it less sterically hindered.
(3-(tert-Butyl)phenyl)boronic Acid: Similar structure but without the hydroxypropan-2-yl group.
(5-(2-Hydroxypropan-2-yl)phenyl)boronic Acid: Similar structure but without the tert-butyl group.
Uniqueness
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is unique due to the presence of both tert-butyl and hydroxypropan-2-yl groups, which provide steric hindrance and additional functionalization options. This makes it a valuable compound in organic synthesis and drug design, offering unique reactivity and binding properties compared to its analogs.
属性
分子式 |
C13H21BO3 |
|---|---|
分子量 |
236.12 g/mol |
IUPAC 名称 |
[3-tert-butyl-5-(2-hydroxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H21BO3/c1-12(2,3)9-6-10(13(4,5)15)8-11(7-9)14(16)17/h6-8,15-17H,1-5H3 |
InChI 键 |
ZTFZSXRVDRFZIF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C(C)(C)O)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



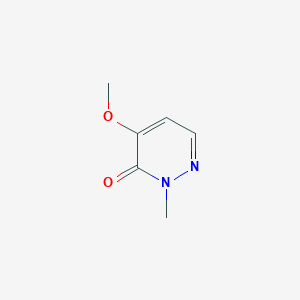
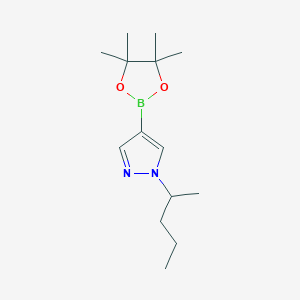
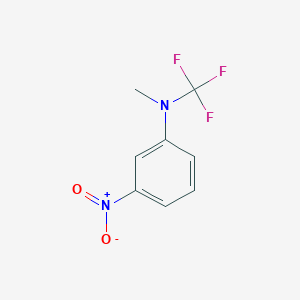
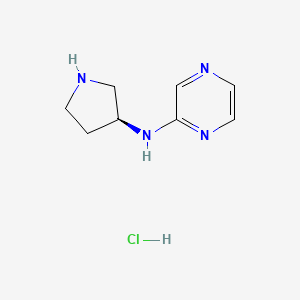
![4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one](/img/structure/B13975237.png)



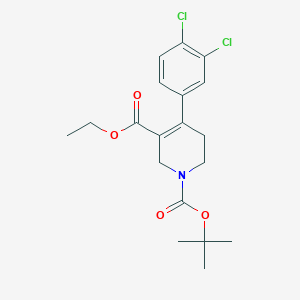
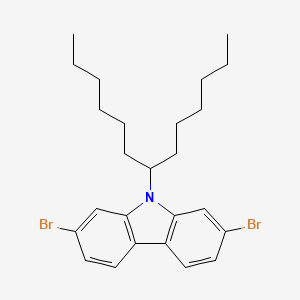
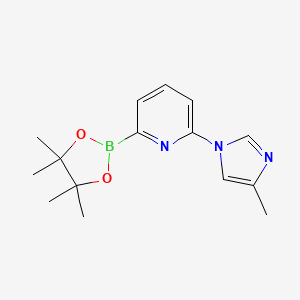
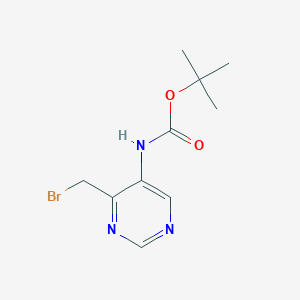
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
